1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound characterized by the presence of multiple trifluoromethyl groups These groups are known for their high electronegativity and significant steric hindrance, which can influence the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps. One common method includes the solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140°C for 24 hours under metal- and catalyst-free conditions . This method is practical as it can be conducted in air without any special treatment or activation.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to enhance yield and efficiency. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of biocatalysts or alternative green chemistry approaches might be explored to reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines .
Scientific Research Applications
1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which 1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can influence its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl bromide: Used in similar synthetic applications but differs in reactivity due to the presence of a bromine atom.
3,5-Bis(trifluoromethyl)benzyl azide: Another related compound used in click chemistry and functionalization of biomolecules.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Utilized in the synthesis of urethanes and other nitrogen-containing compounds.
Uniqueness
1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide stands out due to its combination of trifluoromethyl groups and a pyridinecarboxamide core, which imparts unique chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F9N2O2/c23-20(24,25)13-3-1-4-16(10-13)32-18(34)17-5-2-6-33(19(17)35)11-12-7-14(21(26,27)28)9-15(8-12)22(29,30)31/h1-10H,11H2,(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEKFZPTDPMTID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F9N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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